Bioactivity Data Unavailable in Public Domain Databases
A systematic search of ChEMBL, PubChem, and the SureChEMBL patent database returned no quantitative IC50, Ki, EC50, or any other target-specific bioactivity data for this compound [1]. This stands in contrast to other pyridazine-3-carboxamides, such as N-(methyl-d3) pyridazine-3-carboxamide derivatives, which have published TYK2 IC50 values below 100 nM with documented selectivity profiles over JAK1 and JAK2 [2]. For this compound, no comparator value can be established.
| Evidence Dimension | Bioactivity Reporting (IC50 / Ki / EC50) |
|---|---|
| Target Compound Data | No data available in public repositories (ChEMBL, PubChem) as of April 2026. |
| Comparator Or Baseline | Advanced pyridazine-3-carboxamide TYK2 inhibitors have reported IC50 values < 100 nM against TYK2 and selectivity windows > 50-fold over JAK1/2. |
| Quantified Difference | Not calculable due to lack of target compound data. |
| Conditions | Search of ChEMBL v34, PubChem, SureChEMBL patent database. |
Why This Matters
The absence of any potency anchor makes it impossible to rank this compound against in-class alternatives or justify its selection for a target-based screening campaign without proprietary re-profiling.
- [1] Inference based on exhaustive search of ChEMBL (https://www.ebi.ac.uk/chembl/), PubChem (https://pubchem.ncbi.nlm.nih.gov/), and SureChEMBL patent database; no record of this compound was found. Search conducted April 29, 2026. View Source
- [2] S. Liu, W. Xu, Y. Wang, et al. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. J. Med. Chem. 2023, 66 (8), 5125-5142. View Source
